Beclomethasone 21-Acetate 17-Propionate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Beclomethasone 21-Acetate 17-Propionate is a synthetic corticosteroid with the molecular formula C27H35ClO7 . It is also known as Beclomethasone Dipropinate EP Impurity B . It is a prodrug of an active metabolite beclomethasone 17-monopropionate (17-BMP) which acts on the glucocorticoid receptor to mediate its therapeutic action .
Molecular Structure Analysis
The molecular weight of Beclomethasone 21-Acetate 17-Propionate is 507.0 g/mol . The IUPAC name is [(8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-acetyloxyacetyl)-9-chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate .Physical And Chemical Properties Analysis
Beclomethasone 21-Acetate 17-Propionate has a molecular weight of 507.02 and a molecular formula of C27H35ClO7 . Its density is 1.3±0.1 g/cm3, boiling point is 621.3±55.0 °C at 760 mmHg, and it has a molar refractivity of 128.8±0.4 cm3 .科学研究应用
Pharmacological Properties and Therapeutic Efficacy
Pharmacological Profile : Beclomethasone Dipropionate (BDP) and related corticosteroids like Fluticasone Propionate are characterized by their potent anti-inflammatory effects which are crucial for managing conditions like asthma and allergic rhinitis. These medications demonstrate high topical activity with relatively low systemic absorption, minimizing systemic side effects while effectively controlling inflammation and symptoms associated with these conditions (Libretto, 2009).
Efficacy in Asthma Management : Clinical trials have shown that formulations like the hydrofluoroalkane (HFA)-BDP provide improved delivery of medication to the airways, enhancing clinical efficacy in asthma control compared to older chlorofluorocarbon (CFC) formulations. These advancements suggest that enhanced delivery mechanisms can lead to better asthma management with lower doses, potentially reducing the risk of side effects associated with corticosteroid use (Davies, 1998).
Comparative Efficacy with Other Corticosteroids : In the context of asthma and allergic rhinitis, studies have compared BDP and Fluticasone Propionate with other corticosteroids, indicating that these agents are at least as effective as, if not superior to, other commonly used corticosteroids when administered at equivalent or lower doses. This includes efficacy in controlling asthma symptoms, improving lung function, and managing allergic rhinitis symptoms (Tamm et al., 2012).
Safety and Systemic Activity
Safety Profile : The safety of BDP, particularly in the treatment of ulcerative colitis and allergic conditions, highlights its gut-selective mechanism of action which potentially reduces systemic corticosteroid concentrations, thereby improving the safety profile compared with conventional corticosteroids. This selective action makes BDP an effective option for managing mild-to-moderate conditions while minimizing systemic side effects (Rizzello et al., 2018).
Systemic Effects and Adverse Reactions : Research on the toxicology and systemic effects of BDP indicates that, while potent as a local anti-inflammatory agent, it exhibits low systemic activity. This attribute, coupled with rapid metabolic inactivation, positions BDP as a safer option for long-term management of asthma and allergic rhinitis, with fewer systemic side effects compared to other systemic corticosteroids (Libretto, 2009).
属性
IUPAC Name |
[(8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-acetyloxyacetyl)-9-chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35ClO7/c1-6-23(33)35-27(22(32)14-34-16(3)29)15(2)11-20-19-8-7-17-12-18(30)9-10-24(17,4)26(19,28)21(31)13-25(20,27)5/h9-10,12,15,19-21,31H,6-8,11,13-14H2,1-5H3/t15-,19-,20-,21-,24-,25-,26-,27-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUDHWBQNKRZOEW-JLWJLQCMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)O)C)C)C(=O)COC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)Cl)O)C)C)C(=O)COC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35ClO7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Beclomethasone 21-Acetate 17-Propionate | |
CAS RN |
5534-08-7 |
Source
|
Record name | Beclomethasone 21-acetate 17-propionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005534087 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BECLOMETHASONE 21-ACETATE 17-PROPIONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/079D7HW2CR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。